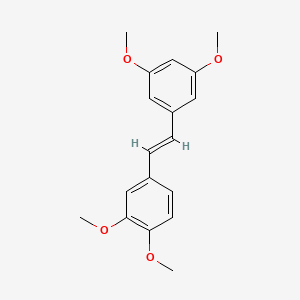

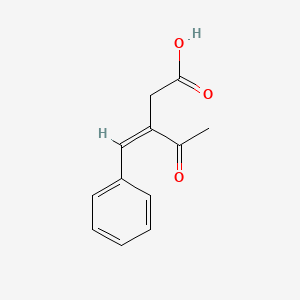

(E)-3,3',4,5'-Tetramethoxystilbene

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as 2,3,4,5-tetramethoxytoluene demonstrates the effectiveness of environmentally friendly routes with high yields, utilizing selective bromination and methoxylation processes. These methods indicate a potential pathway for the synthesis of "(E)-3,3',4,5'-Tetramethoxystilbene" with slight modifications to accommodate the stilbene backbone (Lin Xi-quan, 2009).

Molecular Structure Analysis

Stilbene derivatives exhibit intriguing molecular structures, with coplanarity among carbon and oxygen atoms contributing to unique optical and electronic properties. The study of 3,4,5-trimethoxy-4’-hydroxystilbene derivatives reveals a columnar arrangement due to C-H···π interactions, suggesting potential for "(E)-3,3',4,5'-Tetramethoxystilbene" to form similar structural motifs with enhanced stability and functionality (L. Baolin et al., 2007).

Chemical Reactions and Properties

The compound's reactivity, particularly in photochemical properties, demonstrates significant solvent effects on its behavior. For instance, trans-3,3',5,5'-tetramethoxystilbene (TMST) shows changes in fluorescence lifetime and Stokes shift with solvent polarity, indicating charge-transfer character in excited states. Such properties are essential for understanding the reactivity and potential applications of "(E)-3,3',4,5'-Tetramethoxystilbene" in photochemical processes (J. Hayakawa et al., 2006).

Physical Properties AnalysisThe synthesis and structural analysis of related stilbene derivatives highlight the impact of substituents on the compound's physical properties. The molecular arrangement, crystallinity, and optical properties are influenced by the presence and position of methoxy groups, which can be extrapolated to predict the physical characteristics of "(E)-3,3',4,5'-Tetramethoxystilbene."

Chemical Properties Analysis

The chemical properties of stilbene derivatives, such as their electron-donor/acceptor dynamics, aggregation-induced emission (AIE), and optical-waveguide behavior, provide insights into the functional capabilities of "(E)-3,3',4,5'-Tetramethoxystilbene". The tunability of emission colors and solid-state emission intensities based on methoxy group positioning indicates the potential for tailored chemical properties in various applications (X. Gu et al., 2013).

Scientific Research Applications

Molecular Structure and Interactions

(E)-2,3′,4,5-tetramethoxystilbene, a close variant of (E)-3,3',4,5'-Tetramethoxystilbene, exhibits a nearly planar structure with its benzene rings at a small angle to each other. This configuration allows for weak intermolecular interactions like C—H⋯O hydrogen bonds and C—H⋯π-electron ring interactions, which might influence its chemical behavior and applications in various fields (Saez et al., 2008).

Photochemical Properties

Research into the photochemical properties of trans-3,3',5,5'-tetramethoxystilbene (TMST), another variant, reveals its potential in various applications. The fluorescence lifetime and Stokes shift of trans-TMST are significantly affected by solvent polarity, indicating a charge-transfer character in its excited singlet state. This characteristic could be beneficial in the development of materials where controlled light absorption and emission are crucial (Hayakawa et al., 2006).

Synthesis and Applications

Advancements in the synthesis of (E)-polymethoxystilbene and (E)-polyhydroxystilbene derivatives demonstrate potential applications in creating phytoalexins like resveratrol and piceatannol. These compounds have relevance in medicinal chemistry and pharmaceuticals due to their biological activities (Ferré-Filmon et al., 2005).

Cancer Research

(E)-3,4,3',5'-Tetramethoxystilbene has shown potential in cancer research. It modulates cancer-related signaling pathways, indicating its potential as a therapeutic agent in oncology. The compound's impact on various signaling pathways such as Stat3, Smad3/4, and Wnt could be pivotal in the development of new cancer treatments (Zaki et al., 2013).

Optical Properties

The optical properties of (E)-3,3',5,5'-Tetramethoxystilbene derivatives can be manipulated for use in optoelectronics. By altering the electron-donating and -accepting groups, the emission colors can be tuned, which is essential in the development of materials for optical applications (Gu et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVAOGIYBMTHSN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185371 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,3',4,5'-Tetramethoxystilbene | |

CAS RN |

83088-26-0 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83088-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)

![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)

![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)